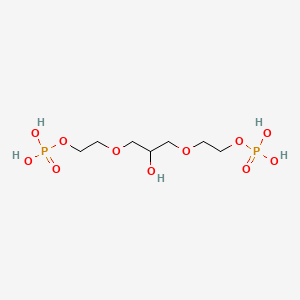
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is a chemical compound with the molecular formula C7H17O11P2. It is known for its unique structure, which includes two phosphate groups attached to a hydroxypropane backbone through oxyethylene linkages. This compound is often used in various industrial and scientific applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation. The reaction conditions often include the use of a catalyst such as sulfuric acid or phosphoric acid to facilitate the phosphorylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The phosphate groups can be reduced to phosphite or phosphine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Phosphite or phosphine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to other molecules. This process is crucial in various metabolic pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt
- (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
Uniqueness
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate) is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and reactivity make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
94071-08-6 |
|---|---|
Molecular Formula |
C7H18O11P2 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
2-[2-hydroxy-3-(2-phosphonooxyethoxy)propoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C7H18O11P2/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14/h7-8H,1-6H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
PWJCBLFTCVHRCV-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



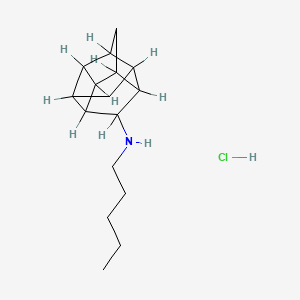
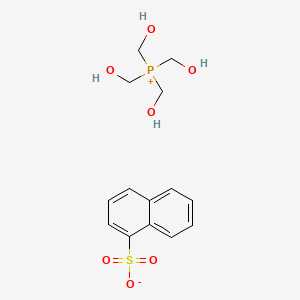
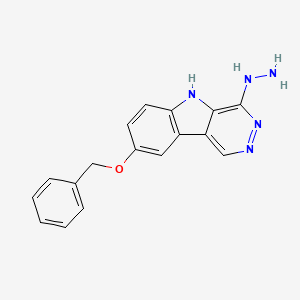
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
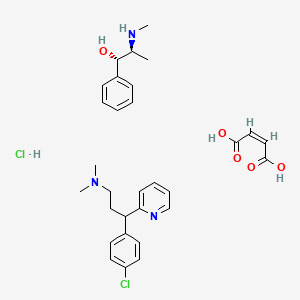
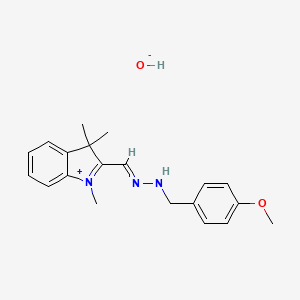
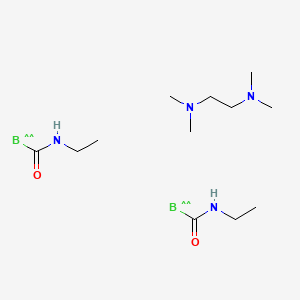
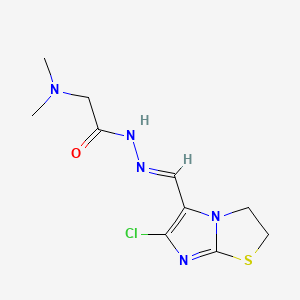
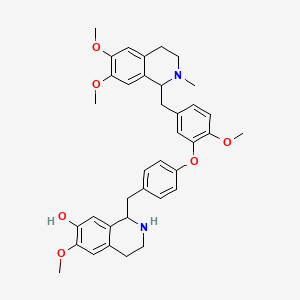
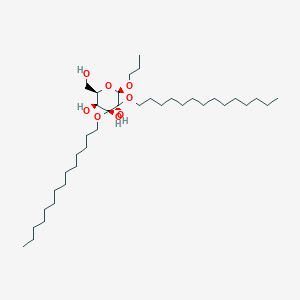
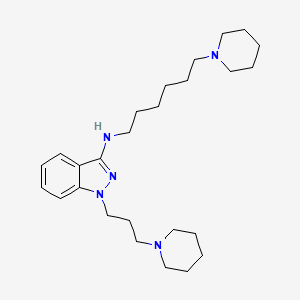
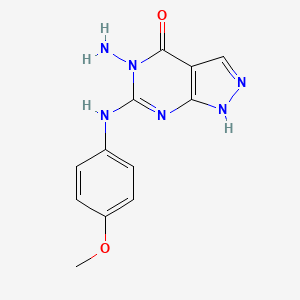
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
